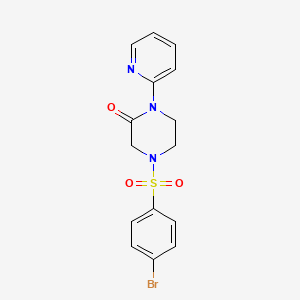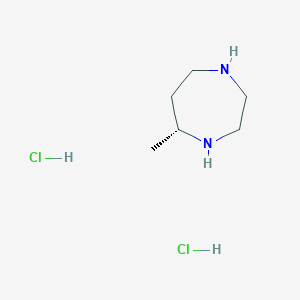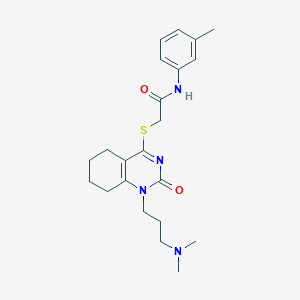![molecular formula C14H15F2N3O B2686858 N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluorophenyl)amino]acetamide CAS No. 1210134-15-8](/img/structure/B2686858.png)
N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluorophenyl)amino]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluorophenyl)amino]acetamide, also known as DAA-1106, is a potent and selective antagonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1). It was first synthesized in 2002 by researchers at Daiichi Asubio Pharma Co., Ltd. in Japan. Since then, DAA-1106 has been extensively studied for its potential applications in various fields of scientific research.
Mecanismo De Acción
N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluorophenyl)amino]acetamide exerts its pharmacological effects by selectively binding to and blocking the S1P1 receptor. The S1P1 receptor is a G protein-coupled receptor that is widely expressed in various tissues, including the central nervous system, immune system, and cardiovascular system. By blocking the S1P1 receptor, this compound inhibits the downstream signaling pathways that are activated by the receptor, leading to a variety of physiological and pathological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific research application. In neuroscience, this compound has been shown to reduce neuroinflammation, attenuate neurodegeneration, and alleviate pain in animal models. In immunology, this compound has been shown to inhibit lymphocyte trafficking and activation, leading to immunosuppression. In cancer research, this compound has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluorophenyl)amino]acetamide in lab experiments include its high potency and selectivity for the S1P1 receptor, as well as its well-characterized pharmacological effects. However, the limitations of using this compound include its low solubility in water and its potential for off-target effects at high concentrations.
Direcciones Futuras
There are several future directions for the use of N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluorophenyl)amino]acetamide in scientific research. One potential direction is the development of this compound analogs with improved pharmacokinetic properties and reduced off-target effects. Another direction is the investigation of the role of the S1P1 receptor in various disease states, such as autoimmune diseases, neurodegenerative diseases, and cancer. Additionally, the use of this compound in combination with other therapeutic agents may provide new avenues for the treatment of various diseases.
Métodos De Síntesis
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluorophenyl)amino]acetamide involves several steps, including the reaction of 3,5-difluoroaniline with ethyl cyanoacetate, followed by the addition of cyclopropane carboxylic acid and subsequent cyclization to form the final product. The yield of this compound is typically around 30%.
Aplicaciones Científicas De Investigación
N-(1-cyano-1-cyclopropylethyl)-2-[(3,5-difluorophenyl)amino]acetamide has been used in a wide range of scientific research applications, including neuroscience, immunology, and cancer research. In neuroscience, this compound has been shown to be a useful tool for investigating the role of the S1P1 receptor in various physiological and pathological processes, such as neuroinflammation, neurodegeneration, and pain. In immunology, this compound has been used to study the role of the S1P1 receptor in lymphocyte trafficking and immune cell activation. In cancer research, this compound has been investigated for its potential as a therapeutic agent for the treatment of various types of cancer.
Propiedades
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(3,5-difluoroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3O/c1-14(8-17,9-2-3-9)19-13(20)7-18-12-5-10(15)4-11(16)6-12/h4-6,9,18H,2-3,7H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLCYYKVSUZMLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)(C1CC1)NC(=O)CNC2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-2-(3-morpholinopropyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2686776.png)

![Ethyl 5-[(4-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2686781.png)
![2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-cyclopentylacetamide](/img/structure/B2686782.png)

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2686786.png)
![4-({[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2686787.png)



![6-(Pyridin-4-yl)-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2686795.png)
![(Z)-5-bromo-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2686796.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-4-cyanobenzamide](/img/structure/B2686798.png)